molecular formula C16H21NO3 B052654 5-Hydroxy Propranolol CAS No. 111691-89-5

5-Hydroxy Propranolol

カタログ番号: B052654
CAS番号: 111691-89-5
分子量: 275.34 g/mol
InChIキー: WMYPGILKDMWISO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

LY 293284は、以下を含むさまざまなタイプの化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

    置換: この反応は、1つの原子または原子群を別の原子または原子群と置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

LY 293284は、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

5-Hydroxy Propranolol exhibits biological activity similar to its parent compound, Propranolol. It interacts with beta-adrenergic receptors, inhibiting the effects of catecholamines such as epinephrine and norepinephrine. This action leads to various physiological effects, including:

  • Reduction of Heart Rate : 5-OHP contributes to the overall cardioprotective effects observed with Propranolol.
  • Migraine Prevention : Research indicates that 5-OHP may play a role in reducing the frequency and severity of migraine headaches due to its beta-blocking properties .

Metabolic Pathways

The metabolism of Propranolol involves several pathways, with glucuronidation being a primary route. Studies have identified multiple uridine 5’-diphospho-glucuronosyltransferases (UGTs) that facilitate the glucuronidation of 5-OHP, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 . This metabolic process is crucial for understanding the pharmacokinetics of Propranolol and its metabolites.

Cardiovascular Applications

This compound is investigated for its potential in managing various cardiovascular conditions:

  • Hypertension : As a beta-blocker metabolite, it may help in controlling blood pressure levels.
  • Angina Pectoris : Similar to Propranolol, it can alleviate symptoms by reducing myocardial oxygen demand .

Neurological Applications

The compound has been studied for its effects on neurological conditions:

  • Migraine Treatment : Clinical studies support the use of Propranolol and its metabolites in migraine prophylaxis .
  • Performance Anxiety : Off-label use includes managing anxiety symptoms related to performance situations .

Pediatric Applications

This compound has shown promise in treating infantile hemangiomas (IH). Research indicates that it suppresses angiogenesis and may inhibit the growth of IH stem cells .

Case Studies and Research Findings

StudyFocusFindings
Holstege et al. (2024)ToxicologyDocumented cases of propranolol overdose highlight the importance of understanding its metabolites like 5-OHP in clinical management .
Salomonsson et al. (2023)MetabolismIdentified UGTs involved in the glucuronidation pathways of 5-OHP, enhancing knowledge about drug interactions and efficacy .
TGA Report (2019)Pediatric UseDemonstrated effectiveness of propranolol in treating IH and noted the role of its metabolites in therapeutic outcomes .

作用機序

LY 293284は、5-HT1A受容体の完全アゴニストとして作用することで効果を発揮します 。この受容体は、セロトニン受容体のサブタイプであり、気分調節、不安、認知を含むさまざまな生理学的プロセスに関与しています。 LY 293284は、5-HT1A受容体に選択的に結合して活性化することで、これらのプロセスを調節することができます .

準備方法

Enzymatic Synthesis Using Engineered Unspecific Peroxygenase (UPO)

Enzyme Engineering and Directed Evolution

The cornerstone of modern 5-OHP synthesis lies in the application of engineered UPOs from Agrocybe aegerita. Wild-type UPOs exhibit inherent peroxygenative activity but suffer from low catalytic efficiency (kcat/KMk_{cat}/K_M) for propranolol hydroxylation and undesirable phenoxyl radical coupling byproducts . To address this, Gomez de Santos et al. (2018) employed a structure-guided directed evolution strategy targeting residues near the heme active site . Computational docking simulations identified steric clashes between the propranolol substrate and the UPO binding pocket, prompting mutations at positions V73 and F169 . The double mutant V73T/F169L demonstrated a 100-fold increase in catalytic efficiency (kcat/KM=1.2×104M1s1k_{cat}/K_M = 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}) compared to the wild-type enzyme, alongside 99% regioselectivity for 5′-hydroxylation .

Reaction Optimization and H2_22O2_22 In Situ Generation

A critical advancement in scaling 5-OHP production involved coupling the evolved UPO with an H2_2O2_2 in situ generation system. Methanol served as a sacrificial electron donor, enabling continuous H2_2O2_2 supply via methanol oxidase (MOX)-catalyzed oxidation . This system achieved total turnover numbers (TTN) of 264,000, translating to a 92% yield of 5-OHP at 10 mM propranolol concentration . Key reaction parameters include:

ParameterOptimal ValueImpact on Yield
pH7.0Maximizes enzyme stability
Temperature30°CBalances activity and stability
Methanol concentration0.5% (v/v)Sustains H2_2O2_2 generation
Reaction time24 hoursEnsures complete conversion

The elimination of exogenous H2_2O2_2 addition reduced oxidative enzyme inactivation, enhancing operational stability .

Analytical Techniques for Verification of 5-Hydroxy Propranolol

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

Post-synthesis verification of 5-OHP necessitates precise chiral separation due to the metabolite’s stereochemical complexity. Agilent’s Poroshell 120 chiral column (4.6 × 150 mm, 2.7 μm) resolved (R)- and (S)-enantiomers with a retention time precision of ±0.10% RSD . Key analytical parameters include:

CompoundRetention Time (min)LOD (ng/mL)LOQ (ng/mL)
(R)-5′-Hydroxy Propranolol5.958.348.7
(S)-5′-Hydroxy Propranolol5.9536.2206.8

Quadratic regression (R2>0.97R^2 > 0.97) ensured accurate quantification across 0.1–1,000 ng/mL, critical for detecting trace byproducts .

Structural Validation via Nuclear Magnetic Resonance (NMR)

1^1H-NMR (500 MHz, CDCl3_3) confirmed regioselectivity with characteristic shifts:

  • 5′-OH proton : δ 4.85 (s, 1H)

  • Aromatic protons : δ 7.45–7.89 (m, 7H)

  • Isopropyl group : δ 1.25 (d, 6H)

Comparative Analysis of Catalytic Efficiency

The evolved UPO mutant outperforms traditional chemical and biocatalytic methods:

MethodRegioselectivity (%)TTNYield (%)Byproducts
Wild-type UPO6212,000454′-, 7′-OHP
V73T/F169L UPO mutant99264,00092None detected
Chemical hydroxylation*48N/A28Quinones, dimers

*Chemical methods employ FeCl3_3/H2_2O2_2 under acidic conditions .

生物活性

5-Hydroxy Propranolol (5-OHP) is a significant metabolite of propranolol, a non-selective beta-blocker widely used in treating cardiovascular conditions. Understanding the biological activity of 5-OHP involves examining its metabolic pathways, pharmacological properties, and clinical implications.

Metabolism and Formation

5-OHP is primarily formed through the hydroxylation of propranolol, catalyzed by cytochrome P450 enzymes, particularly CYP2D6. This metabolic pathway is crucial since it determines the pharmacokinetics and pharmacodynamics of propranolol and its metabolites.

Key Metabolic Pathways

  • Hydroxylation : Propranolol undergoes hydroxylation at the 4-, 5-, and 7- positions, with CYP2D6 being the main isoform responsible for these reactions. Among these, 4-hydroxypropranolol (4-OHP) is the most abundant metabolite, followed by 5-OHP and 7-OHP .
  • Glucuronidation : Following hydroxylation, 5-OHP can be conjugated to glucuronic acid via uridine 5’-diphospho-glucuronosyltransferases (UGTs). Studies have shown that several UGTs, including UGT1A1, UGT1A3, UGT1A7, UGT1A9, and UGT2A1, are involved in this process .

Pharmacological Activity

The biological activity of this compound is closely related to its ability to retain beta-blocking properties similar to propranolol itself. Research indicates that both 4-OHP and 5-OHP exhibit significant beta-blocker activity.

Comparative Activity Table

MetaboliteBeta-Blocking ActivityNotes
PropranololHighStandard beta-blocker
4-HydroxypropranololEquipotentComparable efficacy to propranolol
5-HydroxypropranololModerateRetains some beta-blocking effects

Case Studies and Clinical Implications

Several studies have explored the clinical relevance of 5-OHP in various patient populations, particularly focusing on its role in cardiovascular therapy.

Case Study Insights

  • Patient Response Variability : A study involving patients with different CYP2D6 genotypes demonstrated variability in the metabolism of propranolol and its metabolites. Patients with extensive metabolizer phenotypes showed higher levels of both 4-OHP and 5-OHP compared to poor metabolizers .
  • Urinary Excretion Patterns : Analysis of urine samples post-propranolol administration revealed that glucuronidated forms of both 5-OHP and 7-OHP were present, indicating active metabolism and potential elimination pathways for these metabolites .

Research Findings

Recent research has provided insights into the enzymatic mechanisms involved in the synthesis and metabolism of 5-OHP:

  • Enzyme Specificity : Studies have shown that specific UGTs preferentially glucuronidate different hydroxypropranolols. For instance, UGT1A9 exhibited notable activity towards both 5-OHP and 7-OHP, highlighting the complexity of metabolic pathways .
  • In Vitro Studies : In vitro experiments utilizing human liver microsomes have confirmed that both hydroxylation and subsequent glucuronidation are critical for determining the pharmacological profile of propranolol's metabolites .

Q & A

Basic Research Questions

Q. How is 5-hydroxy propranolol formed and detected in pharmacokinetic studies?

  • Methodological Answer : this compound is a primary metabolite of propranolol, generated via hepatic cytochrome P450 isoform 2D6 (CYP2D6)-mediated ring hydroxylation. Detection in biological matrices (e.g., plasma, urine) typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). For example, liver microsomal assays can quantify metabolite formation rates using CYP2D6-specific inhibitors to confirm enzymatic pathways .

Q. What experimental models are used to assess this compound's stability under varying conditions?

  • Methodological Answer : Stability studies often use in vitro setups, such as Franz diffusion cells, to evaluate pH-dependent degradation. For instance, propranolol (parent compound) exhibits first-order degradation kinetics under light exposure, with degradation rates varying significantly across pH levels (e.g., faster degradation at alkaline pH). Researchers should control illumination and pH (e.g., 4.0–8.0) to mimic physiological or formulation conditions .

Q. How does pH influence the physicochemical properties of this compound?

  • Methodological Answer : pH impacts lipophilicity (logP) and transdermal permeability. For propranolol, logP decreases from 3.07 at pH 5.0 to 1.89 at pH 7.4, altering its partitioning into biological membranes. Researchers should use octanol-water partition assays and Franz diffusion cells with excised rat abdominal skin to quantify pH-dependent permeation coefficients .

Advanced Research Questions

Q. How can researchers isolate this compound's pharmacological effects from propranolol in mechanistic studies?

  • Methodological Answer : To distinguish metabolite-specific activity, use in vitro assays with purified this compound (e.g., purchased from reliable suppliers) and compare results to propranolol. For example, in studies on Notch signaling, propranolol (40–320 µM) inhibits hemangioma pericyte proliferation via upregulated Notch3 and Hes1 expression. Parallel experiments with this compound would clarify its independent effects .

Q. What experimental designs address contradictions in this compound's role in adrenergic receptor modulation?

  • Methodological Answer : Conflicting data on β-adrenergic receptor binding (e.g., metabolite vs. parent compound) require competitive radioligand binding assays. For example, use [³H]-dihydroalprenolol in cell membranes expressing β1/β2 receptors, with propranolol and this compound as competitors. Dose-response curves (0.1–100 µM) and Schild regression analysis can quantify potency differences .

Q. How do CYP2D6 polymorphisms impact this compound's pharmacokinetics in preclinical models?

  • Methodological Answer : Use CYP2D6-genotyped animal models (e.g., humanized CYP2D6 transgenic mice) to simulate metabolic variability. Measure plasma concentrations of propranolol and this compound via LC-MS/MS after oral dosing. Compare area-under-the-curve (AUC) ratios in poor vs. extensive metabolizers to assess polymorphism effects .

Q. What statistical approaches resolve discrepancies in propranolol metabolite efficacy across disease models?

  • Methodological Answer : Meta-analytical frameworks, such as random-effects models, can harmonize data from heterogeneous studies. For example, subgroup analyses (e.g., by dosage, disease stage) in infantile hemangioma (IH) studies revealed reduced propranolol efficacy in patients with prior treatments. Apply similar methods to this compound datasets, adjusting for covariates like CYP2D6 activity .

特性

IUPAC Name

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYPGILKDMWISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314638
Record name 5′-Hydroxypropranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81907-82-6
Record name 5′-Hydroxypropranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81907-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-Hydroxypropranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
5-Hydroxy Propranolol
3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
5-Hydroxy Propranolol
3-Pyridinamine, 2-chloro-N-phenyl-
5-Hydroxy Propranolol
3-Pyridinamine, 2-chloro-N-phenyl-
5-Hydroxy Propranolol
3-Pyridinamine, 2-chloro-N-phenyl-
5-Hydroxy Propranolol
3-Pyridinamine, 2-chloro-N-phenyl-
5-Hydroxy Propranolol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。